molecular formula C18H18F3NO4 B2489960 N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide CAS No. 1797616-15-9

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2489960
CAS No.: 1797616-15-9
M. Wt: 369.34
InChI Key: FIVYFGWYKGXATD-UHFFFAOYSA-N
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Description

The compound N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide features a benzamide core substituted with a trifluoromethyl group at the ortho-position. The nitrogen of the amide group is linked to a 2-hydroxyethyl chain bearing a 3,4-dimethoxyphenyl moiety.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4/c1-25-15-8-7-11(9-16(15)26-2)14(23)10-22-17(24)12-5-3-4-6-13(12)18(19,20)21/h3-9,14,23H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVYFGWYKGXATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 3,4-dimethoxyphenylacetic acid and 2-(trifluoromethyl)benzoyl chloride. These intermediates undergo condensation reactions under controlled conditions to form the target compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high efficiency. The use of automated systems and advanced analytical techniques helps monitor the reaction progress and control the parameters to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The trifluoromethyl and dimethoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve specific solvents, temperatures, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives with altered chemical properties.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of triazole rings have been shown to possess antibacterial and antifungal activities. Studies have demonstrated their effectiveness against various pathogens, including Escherichia coli and Pseudomonas aeruginosa .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Similar compounds in the literature have been studied for their ability to inhibit inflammatory pathways, making this compound a candidate for further investigation in anti-inflammatory drug development .

Anticancer Research

The trifluoromethyl group present in the compound is known to enhance the biological activity of many pharmaceuticals. Research into related compounds has shown that they can induce apoptosis in cancer cells and inhibit tumor growth, suggesting that this compound may also exhibit similar anticancer properties .

A study focused on synthesizing novel triazole derivatives demonstrated that compounds with similar functional groups exhibited notable biological activity. The synthesized compounds were characterized using techniques like FTIR and NMR spectroscopy, confirming their structures and biological efficacy against specific bacterial strains .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinities of trifluoromethyl-substituted derivatives against target enzymes involved in disease pathways. These studies indicated promising interactions that could lead to the development of new lead compounds for treating infections or cancer .

Potential Future Directions

Given its promising properties, future research could focus on:

  • In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.
  • Formulation Development : Investigating various formulation strategies to enhance bioavailability.
  • Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities.

Mechanism of Action

The mechanism by which N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the hydroxyethyl and dimethoxyphenyl groups contribute to its overall reactivity and stability. These interactions can modulate biological processes, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzamide Derivatives

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Lacks the 2-hydroxyethyl and trifluoromethyl groups present in the target compound.
  • Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield under reflux conditions) .
  • Key Data : Melting point = 90°C; IR bands for carbonyl (C=O) at ~1663–1682 cm⁻¹, similar to hydrazinecarbothioamide derivatives .
N-[(2R)-2-(3,4-Dimethoxyphenyl)-2-Hydroxyethyl]benzamide
  • Structure : Differs by the absence of the ortho-trifluoromethyl group.
  • No trifluoromethyl group reduces lipophilicity .

Trifluoromethyl-Substituted Benzamides

N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide (Flutolanil)
  • Structure : Contains a trifluoromethyl group but replaces the hydroxyethyl-dimethoxyphenyl chain with an isopropoxy-phenyl group.
  • Application : Used as a pesticide, highlighting the role of trifluoromethyl groups in agrochemical activity .
3,5-Bis(Trifluoromethyl)Benzamide Derivatives
  • Structure : Features two trifluoromethyl groups at meta-positions.
  • Synthesis : Prepared using chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate, suggesting reactivity differences due to increased electron withdrawal .

Heterocyclic Benzamide Derivatives

N-[2-(2,3-Dimethylphenyl)-2,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]-2-(Trifluoromethyl)Benzamide
  • Structure: Incorporates a thienopyrazole ring instead of the hydroxyethyl-dimethoxyphenyl chain.
  • Impact : The heterocycle may enhance binding to biological targets (e.g., enzymes or receptors) compared to aliphatic chains .

Table 2: Spectral Signatures

Compound IR Bands (cm⁻¹) NMR Features
Hydrazinecarbothioamides [4–6] C=S (1243–1258), C=O (1663–1682) NH groups: δ 3150–3319 (IR)
1,2,4-Triazoles [7–9] C=S (1247–1255), no C=O Thione tautomer confirmed by ¹H-NMR
Rip-B C=O (~1663–1682) ¹H-NMR: aromatic protons (δ 6.5–7.5)

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl Group : Increases lipophilicity and metabolic stability. Flutolanil’s pesticidal activity underscores its role in enhancing bioactivity .
  • Hydroxyethyl Chain : Improves water solubility via hydrogen bonding, as seen in ’s dihydroxyphenyl analogs .
  • Methoxy Groups : Electron-donating effects may stabilize aromatic rings, influencing reactivity in synthesis (e.g., Friedel-Crafts reactions in ) .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide is a complex organic compound with significant biological activity. Its unique structure, characterized by a trifluoromethyl group and a dimethoxyphenyl moiety, suggests potential interactions with various biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18F3NO4C_{18}H_{18}F_{3}NO_{4}, with a molecular weight of 369.3 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and stability, which may contribute to its biological activity.

Structural Formula

InChI 1S C18H18F3NO4 c1 25 15 8 7 11 9 16 15 26 2 14 23 10 22 17 24 12 5 3 4 6 13 12 18 19 20 21 h3 9 14 23H 10H2 1 2H3 H 22 24 \text{InChI 1S C18H18F3NO4 c1 25 15 8 7 11 9 16 15 26 2 14 23 10 22 17 24 12 5 3 4 6 13 12 18 19 20 21 h3 9 14 23H 10H2 1 2H3 H 22 24 }

The mechanism by which this compound exerts its effects involves:

  • Protein Binding : The trifluoromethyl group may enhance binding affinity to specific proteins or enzymes.
  • Modulation of Biological Processes : The compound's interactions can influence various physiological pathways, potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antiviral Activity

In studies focusing on antiviral properties, compounds similar to this compound have demonstrated efficacy against various viruses. For instance:

  • Inhibition of Viral Replication : Certain derivatives have shown significant inhibitory effects on viruses such as Hepatitis C and Influenza strains .

Antitumor Activity

There is emerging evidence supporting the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) have indicated that related compounds exhibit cytotoxic effects with IC50 values in the micromolar range .

Case Studies and Research Findings

StudyFindings
Antiviral Screening Compounds similar to this compound showed effective inhibition against HCV with IC50 values around 0.20 µM .
Antitumor Efficacy Related compounds demonstrated significant growth inhibition in HeLa cells with IC50 values ranging from 7.01 µM to 14.31 µM across different studies .

Q & A

Q. Table 1: Synthesis Parameters from Literature

ParameterConditions ObservedImpact on Yield/PuritySource
Temperature70°C in DMFYield: 65–75%
SolventDichloromethanePurity: >90% (HPLC)
CatalystTriethylamine (base)Reduced side-product formation

Advanced: What strategies enable regioselective functionalization of the benzamide core for targeted bioactivity?

Methodological Answer:
Regioselectivity can be achieved via:

  • Protecting Groups : Temporarily block hydroxyl or methoxy groups during synthesis to direct reactivity to the trifluoromethyl-benzamide moiety .
  • Electrophilic Substitution : Leverage electron-withdrawing trifluoromethyl groups to guide reactions (e.g., nitration, halogenation) to specific aromatic positions .
  • Catalytic Systems : Use transition-metal catalysts (e.g., Pd) for cross-coupling reactions at less reactive sites .

Basic: What spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify methoxy, hydroxyethyl, and trifluoromethyl groups (e.g., δ 3.8–4.2 ppm for methoxy protons) .
  • IR Spectroscopy : Confirm amide C=O stretching (~1650 cm1^{-1}) and hydroxyl O-H bonds (~3300 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 439.1) and fragmentation patterns .

Advanced: How can advanced computational methods resolve ambiguities in stereochemical assignments?

Methodological Answer:

  • Density Functional Theory (DFT) : Compare computed NMR chemical shifts with experimental data to confirm stereochemistry .
  • Molecular Dynamics Simulations : Model solvent interactions to predict conformational stability of the hydroxyethyl group .

Basic: What in vitro assays are suitable for initial screening of bioactivity (e.g., antimicrobial, anticancer)?

Methodological Answer:

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only controls .

Q. Table 2: Representative Bioactivity Data

BioactivityAssay TypeObserved IC50_{50}/MICSource
Anticancer (MCF-7)MTT12.5 µM
Antibacterial (E. coli)MicrodilutionMIC: 64 µg/mL

Advanced: How can researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell line passage number, culture media) .
  • Metabolic Profiling : Use LC-MS to identify degradation products or metabolites that alter activity .
  • Molecular Docking : Predict binding affinities to target receptors (e.g., kinases) to explain variability .

Basic: What are key considerations for designing derivatives to enhance solubility without compromising activity?

Methodological Answer:

  • Polar Substituents : Introduce hydroxyl or amine groups to the dimethoxyphenyl ring to improve aqueous solubility .
  • Trifluoromethyl Modifications : Replace with sulfonyl or carboxylate groups to balance lipophilicity .

Advanced: How can cryo-EM or SPR elucidate the compound’s mechanism of action?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to purified enzymes/receptors (e.g., binding affinity KDK_D) .
  • Cryo-Electron Microscopy (Cryo-EM) : Visualize structural changes in target proteins (e.g., tubulin) upon compound binding .

Basic: What are common pitfalls in interpreting NMR data for this compound?

Methodological Answer:

  • Signal Overlap : Methoxy (δ 3.8–4.2 ppm) and hydroxyethyl protons (δ 3.5–4.0 ppm) may overlap; use 2D NMR (COSY, HSQC) for resolution .
  • Dynamic Effects : Rotameric equilibria in the hydroxyethyl group broaden signals; acquire spectra at variable temperatures .

Advanced: What interdisciplinary approaches are promising for future research on this compound?

Methodological Answer:

  • Chemoproteomics : Identify off-target interactions using activity-based protein profiling (ABPP) .
  • Machine Learning : Train models on structure-activity relationships (SAR) to predict novel derivatives with optimized properties .

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